molecular formula C17H18N2O3S B369101 1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole CAS No. 409357-33-1

1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

Cat. No.: B369101
CAS No.: 409357-33-1
M. Wt: 330.4g/mol
InChI Key: LWQZUGAYXGCSFI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a benzimidazole core substituted with methoxy, methyl, and sulfonyl groups

Preparation Methods

The synthesis of 1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfonyl Group: The benzimidazole core is then reacted with a sulfonyl chloride derivative, such as 2-methoxy-4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Methylation: The final step involves the methylation of the benzimidazole ring, which can be accomplished using methyl iodide in the presence of a strong base like sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The methoxy and methyl groups on the aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include sulfone, sulfide, and various substituted derivatives.

Scientific Research Applications

1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with cellular signaling and metabolic pathways.

Comparison with Similar Compounds

1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole can be compared with other benzimidazole derivatives, such as:

    1-(2-Chlorophenyl)sulfonyl-5,6-dimethylbenzimidazole: Similar in structure but with a chlorine substituent, which may alter its reactivity and biological activity.

    1-(2-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole: Lacks the methyl group on the aromatic ring, which may affect its chemical properties and applications.

    1-(2-Methylphenyl)sulfonyl-5,6-dimethylbenzimidazole: Lacks the methoxy group, potentially impacting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-5-6-17(16(7-11)22-4)23(20,21)19-10-18-14-8-12(2)13(3)9-15(14)19/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQZUGAYXGCSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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